(-)-O-Desmethyl Tramadol Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

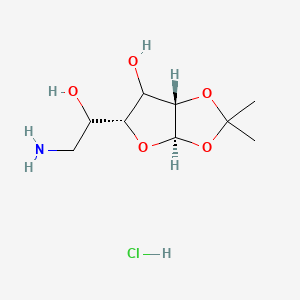

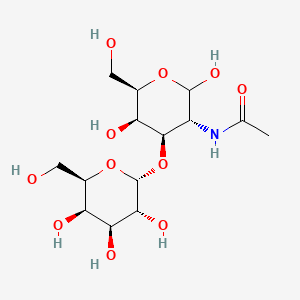

(-)-O-Desmethyl Tramadol Hydrochloride: is a synthetic opioid analgesic and a major active metabolite of tramadol. It is known for its potent analgesic properties, which are primarily due to its high affinity for μ-opioid receptors. This compound is used in the management of moderate to severe pain and is structurally similar to other opioid analgesics such as codeine and morphine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-O-Desmethyl Tramadol Hydrochloride typically involves the demethylation of tramadol. One common method includes the use of hydrobromic acid in acetic acid to achieve the demethylation. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a one-pot process. This involves reacting tramadol with hydrochloric acid in the presence of a catalytic amount of water. The process is advantageous as it avoids the use of carcinogenic solvents and can be completed in a single step, ensuring simplicity, safety, and high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (-)-O-Desmethyl Tramadol Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products:

Oxidation: Produces corresponding ketones or carboxylic acids.

Reduction: Yields secondary amines or alcohols.

Substitution: Forms azides or chlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (-)-O-Desmethyl Tramadol Hydrochloride is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of tramadol and its metabolites in biological samples.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of opioid analgesics. It helps in understanding the metabolism and excretion pathways of tramadol.

Medicine: Medically, this compound is used in the development of pain management therapies. It is also involved in clinical trials to evaluate its efficacy and safety in treating various pain conditions .

Industry: In the pharmaceutical industry, this compound is used in the formulation of extended-release tablets and other dosage forms to provide sustained pain relief .

Wirkmechanismus

(-)-O-Desmethyl Tramadol Hydrochloride exerts its analgesic effects primarily through its action on the central nervous system. It binds to μ-opioid receptors, inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism enhances its analgesic properties. The compound’s opioid activity is due to both low-affinity binding of the parent compound and high-affinity binding of the O-demethylated metabolite to μ-opioid receptors .

Vergleich Mit ähnlichen Verbindungen

Tramadol: The parent compound, which is less potent than its metabolite.

Codeine: Another opioid analgesic with a similar structure but different pharmacokinetic properties.

Morphine: A more potent opioid with a higher risk of dependence and side effects.

Uniqueness: (-)-O-Desmethyl Tramadol Hydrochloride is unique due to its high affinity for μ-opioid receptors and its dual mechanism of action, which involves both opioid receptor binding and inhibition of norepinephrine and serotonin reuptake. This makes it a potent analgesic with a lower risk of dependence compared to other opioids .

Eigenschaften

IUPAC Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-NQQJLSKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675818 |

Source

|

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148218-19-3 |

Source

|

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)